Cupric methionline

Description

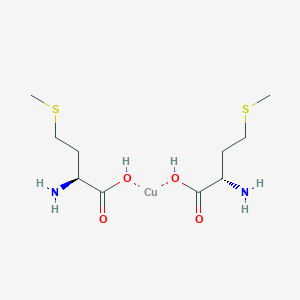

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H22CuN2O4S2 |

|---|---|

Molecular Weight |

362 g/mol |

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;copper |

InChI |

InChI=1S/2C5H11NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/t2*4-;/m00./s1 |

InChI Key |

PBRVAIFGUWYHBF-SCGRZTRASA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)N.CSCC[C@@H](C(=O)O)N.[Cu] |

Canonical SMILES |

CSCCC(C(=O)O)N.CSCCC(C(=O)O)N.[Cu] |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Cupric Methionline Complexes

Direct Synthesis Routes for Copper(II)-Methionine Chelates

The direct synthesis of copper(II)-methionine chelates typically involves the reaction between a copper(II) salt and methionine in an aqueous medium. The general molecular formula for the resulting chelate is often represented as [CH₃SCH₂CH₂CH(NH₂)COO]₂Cu·xH₂O. google.com

A common laboratory and industrial method involves dissolving methionine and a soluble copper salt, such as copper sulfate (B86663), copper nitrate, or copper acetate, in water. google.cominnovareacademics.in The molar ratio of methionine to the copper salt is a critical parameter, generally ranging from 2:1 to 4:1 to ensure complete chelation. google.com The reaction is typically carried out at an elevated temperature, ranging from 40 to 100°C, for a duration of 1 to 8 hours to facilitate the formation of the complex. google.com

Following the reaction, the resulting suspension is subjected to hot vacuum filtration to separate the solid chelate. The filter cake is then washed with distilled water to remove any unreacted methionine and other impurities. Finally, the product is dried in an oven until a constant weight is achieved, yielding the pure copper(II)-methionine chelate. google.com Another described method involves heating a methionine aqueous solution to 60-80°C, adding a copper salt, and then adjusting the pH to 4.0-6.0 using a saponification solution before heating to 60-110°C for 0.5-1.0 hour. google.com

Table 1: Parameters for Direct Synthesis of Copper(II)-Methionine Chelate

| Copper Salt | Molar Ratio (Met:Cu) | Reaction Temperature (°C) | Reaction Time (h) |

| Copper Sulfate | 2:1 | 100 | 5 |

| Copper Nitrate | 4:1 | 85 | 2.5 |

| Copper Acetate | 2.5:1 | 65 | 4 |

| Copper Salt (General) | 2:1 to 4:1 | 40-100 | 1-8 |

| Copper Salt (pH Adjusted) | Not Specified | 60-110 | 0.5-1.0 |

Data compiled from various synthesis methods. google.comgoogle.com

Synthesis of Specific Cupric Methionine Derivatives

Methionine Sulfoxide (B87167) Copper(II) Complexes

The synthesis of copper(II) complexes with methionine sulfoxide (metSO), an oxidized form of methionine, has been reported. tandfonline.comunesp.br These complexes are of interest as they model the products of methionine oxidation which can occur under conditions of oxidative stress. The synthesis is achieved by reacting the potassium salt of methionine sulfoxide with a copper(II) salt, such as copper(II) chloride, in an alcoholic solution at room temperature. tandfonline.com

In a typical procedure, an alcoholic solution of copper(II) chloride is added to an alcoholic solution containing the potassium salt of metSO with stirring. tandfonline.com This results in the precipitation of a blue solid, the [Cu(metSO)₂]·H₂O complex. tandfonline.comunesp.br The precipitate is then filtered, washed with ethanol, and dried over a desiccant like P₄O₁₀. tandfonline.com Spectroscopic analysis, including infrared and electronic absorption spectra, suggests that the ligand coordinates to the copper(II) ion through the carboxylate and sulfoxide groups, resulting in an octahedral geometry. tandfonline.comunesp.brresearchgate.net Electron paramagnetic resonance (EPR) spectroscopy indicates a tetragonal distortion of this octahedral symmetry. tandfonline.comresearchgate.net

N-Carbamoyl-Methionine Copper Complexes

A functionalized derivative, N-carbamoyl-methionine copper (NCM-Cu), has been synthesized to create a more stable complex. nih.govacs.orgacs.orgnih.gov The synthesis begins with the preparation of N-carbamoyl-methionine (NCM). This is achieved by reacting methionine with potassium cyanate (B1221674) in water at 60°C, followed by pH adjustment to 3 with dilute sulfuric acid. The resulting NCM is then collected and dried. acs.org

To prepare the copper complex, the synthesized NCM is dissolved in deionized water with copper(II) sulfate pentahydrate (CuSO₄·5H₂O). acs.org The pH of the mixture is adjusted to 4.5 using a sodium hydroxide (B78521) solution. The solution is then magnetically stirred at 60°C for one hour. acs.org After filtering, the target NCM-Cu complex is obtained. acs.org Single-crystal X-ray diffraction has confirmed the empirical formula of the resulting blue columnar crystalline complex as C₁₂H₃₀CuN₄O₁₀S₂. nih.govacs.orgnih.gov Structural analysis indicates that the copper atom is chelated by the carboxyl groups of the N-carbamoyl-methionine ligands. nih.govacs.org

Table 2: Synthesis Details for N-Carbamoyl-Methionine Copper (NCM-Cu)

| Step | Reactants | Conditions | Product |

| 1. Ligand Synthesis | Methionine, Potassium Cyanate | Water, 60°C, pH adjusted to 3 | N-carbamoyl-methionine (NCM) |

| 2. Complexation | NCM, CuSO₄·5H₂O | Deionized water, 60°C, 60 min, pH adjusted to 4.5 | NCM-Cu (C₁₂H₃₀CuN₄O₁₀S₂) |

Data sourced from detailed synthesis reports. acs.org

Preparation of Biomimetic Peptides and Pseudopeptides Incorporating Copper-Methionine Coordination Motifs

To investigate the role of methionine-rich domains in copper-binding proteins, researchers have designed and synthesized biomimetic peptides and pseudopeptides. nih.govnih.govanr.fr These synthetic models aim to replicate the copper-binding sites found in proteins like the copper transporter Ctr1. acs.orgacs.org

One approach involves the use of a nitrilotriacetic acid (NTA) scaffold to create tripodal pseudopeptides. nih.govacs.org These ligands can be functionalized with three amino acids, such as three methionines or two methionines and another amino acid like histidine or aspartic acid, to mimic potential Cu(I) binding sites. nih.gov The synthesis of these pseudopeptides allows for a systematic study of how different amino acid combinations affect copper binding affinity and coordination. nih.govnih.gov

Another strategy is the solid-phase synthesis of peptides containing specific methionine-rich motifs, for example, the MX₂MX₂M sequence. acs.org Standard Fmoc (9-fluorenylmethoxy-carbonyl) chemistry on a resin support is used to build the peptide chain. researchgate.net These synthetic peptides are then used to study copper coordination, confirming that methionine residues can form a thioether-only binding site that is selective for Cu(I). acs.org

Furthermore, methods have been developed for the direct, late-stage oxidation of methionine residues within existing polypeptides to methionine sulfoximine (B86345). rsc.orgresearchgate.net This can be followed by a copper(II)-mediated N-H cross-coupling reaction with arylboronic acids, demonstrating a way to selectively modify methionine sites within a peptide chain. rsc.orgresearchgate.net This two-step approach serves as a powerful tool for bioconjugation at methionine residues. rsc.org

Table 3: Approaches for Biomimetic Copper-Methionine Structures

| Approach | Key Feature | Starting Materials/Scaffold | Purpose |

| Tripodal Pseudopeptides | Pre-organized chelating structure | Nitrilotriacetic acid (NTA) | Model Cu(I) binding sites with Met₃ or Met₂X coordination. nih.govacs.org |

| Solid-Phase Peptide Synthesis | Specific peptide sequences | Fmoc-protected amino acids, resin support | Study motifs like MX₂MX₂M found in copper transport proteins. acs.orgresearchgate.net |

| Late-Stage Modification | Post-synthesis modification of peptides | Polypeptides, PhI(OAc)₂, Cu(OAc)₂ | Site-selective conversion of Met to methionine sulfoximine and further elaboration. rsc.orgresearchgate.net |

Structural Elucidation and Coordination Chemistry of Cupric Methionline Complexes

Spectroscopic Investigations of Cupric Methionine Complexes

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a key technique for characterizing the d-d transitions of the copper(II) ion in its complexes, which are sensitive to the coordination geometry and ligand field strength.

Bis(L-methioninato)copper(II) (Cu(L-Met)₂): The electronic diffuse-reflectance spectrum of solid Cu(L-Met)₂ displays a broad band with a maximum around 620 nm (approximately 16,100 cm⁻¹). latamjpharm.org This absorption is characteristic of six-coordinated Cu(II) complexes with significant Jahn-Teller distortion. latamjpharm.org In aqueous solutions, mixed ligand complexes of copper(II) with methionine and other amino acids, such as proline and serine, also show a single asymmetric absorption band around 16,000 cm⁻¹, suggesting a distorted octahedral geometry. researchgate.net The position of this d-d band is indicative of a CuN₂O₂ equatorial ligand set, with additional weaker axial interactions. latamjpharm.org

Copper(II)-Peptide Complexes: In studies involving copper(II) bound to peptide fragments containing methionine, such as derivatives of α-synuclein, the characteristic d-d band is observed at approximately 610 nm. conicet.gov.ar The intensity of this band can be monitored to study the kinetics of redox reactions involving the copper center. conicet.gov.ar For copper(II) complexes with tridentate Schiff bases derived from methionine, diffuse reflectance UV-Vis spectra also provide information about the coordination environment. rsc.org

pH Dependence: The electronic spectra of Cu(methionine)₂ complexes can be influenced by pH. Changes in the absorption spectra with varying pH suggest alterations in the ionization state and coordination mode of the methionine ligand. orientjchem.org

| Complex | Solvent/State | λmax (nm) | Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|---|---|---|

| Cu(L-Met)₂ | Solid (Diffuse Reflectance) | ~620 | ~16,100 | d-d transition in distorted octahedral geometry | latamjpharm.org |

| Cu(II)-methionine-proline | Water | - | ~16,000 | d-d transition in distorted octahedral geometry | researchgate.net |

| Cu(II)-methionine-serine | Water | - | ~16,000 | d-d transition in distorted octahedral geometry | researchgate.net |

| Cu(II)-AS(1-6) peptide | Aqueous Buffer | 610 | ~16,400 | d-d transition | conicet.gov.ar |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy provides information on the bonding between the copper ion and the functional groups of the methionine ligand.

Coordination Sites: In bis(L-methioninato)copper(II), the infrared (IR) and Raman spectra confirm that methionine acts as a bidentate ligand, coordinating to the copper(II) ion through the amino group nitrogen and a carboxylate oxygen. latamjpharm.org This is evidenced by shifts in the vibrational frequencies of the NH₂ and COO⁻ groups upon complexation compared to the free zwitterionic amino acid. latamjpharm.org For instance, the NH₂ stretching vibrations are observed after complexation, and the asymmetric and symmetric stretching vibrations of the carboxylate group are shifted. latamjpharm.org

Skeletal Vibrations: The low-frequency region of the spectra shows bands corresponding to the Cu-N and Cu-O stretching vibrations, providing direct evidence of the coordination bonds. latamjpharm.orgtandfonline.com In Cu(L-Met)₂, these are observed in the IR and Raman spectra. latamjpharm.org

Surface-Enhanced Raman Scattering (SERS): SERS studies of Cu(Met)₂ on silver nanoparticles have been used to determine the orientation of the complex on the nanoparticle surface. The enhancement of certain vibrational modes suggests that the Cu(Met)₂ molecular plane is oriented perpendicularly to the silver surface. tandfonline.com

Isotopic Labeling: In more complex systems like blue copper proteins, site-selective IR spectroscopy using carbon-deuterium (C-D) probes on the methionine ligand has been employed to characterize localized changes at the copper binding site in different redox states. acs.orgnih.gov

| Complex | Vibrational Mode | Frequency (cm-1) - IR | Frequency (cm-1) - Raman | Reference |

|---|---|---|---|---|

| Cu(L-Met)₂ | ν(NH₂) | Shifts upon complexation | Shifts upon complexation | latamjpharm.org |

| νas(COO⁻) & νs(COO⁻) | Shifts upon complexation | Shifts upon complexation | latamjpharm.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic Cu(II) complexes, providing detailed information about the electronic structure and the geometry of the copper center.

g-Values and Hyperfine Coupling: The EPR spectra of cupric methionine complexes are characterized by their g-values (g∥ and g⊥) and copper hyperfine coupling constants (A∥). These parameters are sensitive to the nature of the coordinating ligands and the symmetry of the complex. For bis(L-methioninato)copper(II), the powder EPR spectrum is typical for monomeric species with a square-planar or tetragonally distorted octahedral local symmetry. uvt.ro One study reported g∥ = 2.197 and g⊥ = 2.136 for [Cu(L-Met)₂]·H₂O, consistent with a square-planar geometry. uvt.ro Another study on Cu(II) complexes with methionine Schiff bases also reported EPR parameters indicative of the bonding character. pku.edu.cn

Coordination Environment: The EPR parameters can distinguish between different coordination environments. For example, in copper-peptide complexes, a single set of EPR signals with parameters g_z = 2.25 and A_z = 184 G has been observed, indicating a consistent coordination environment regardless of the presence of methionine residues in some cases. conicet.gov.ar The number of nitrogen atoms coordinated to the copper can often be inferred from the superhyperfine structure in the g⊥ region of the spectrum.

Temperature Effects: EPR spectra can be recorded at different temperatures (room temperature and cryogenic temperatures) to study the dynamics and rigidity of the complex. tandfonline.compku.edu.cn

| Complex | g∥ | g⊥ | A∥ (G) | Geometry/Coordination | Reference |

|---|---|---|---|---|---|

| [Cu(L-Met)₂]·H₂O | 2.197 | 2.136 | - | Square-planar | uvt.ro |

| Cu(II)-AS(1-6) peptide | 2.25 (gz) | - | 184 (Az) | - | conicet.gov.ar |

X-ray Absorption Spectroscopy (XAS, XANES, EXAFS)

XAS provides information about the oxidation state, coordination geometry, and bond lengths in metal complexes, and it is particularly useful for studying non-crystalline samples.

X-ray Absorption Near Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the copper ion. For Cu(I) complexes involving methionine, the XANES edge energy and spectral shape can confirm the +1 oxidation state and suggest a specific coordination, such as trigonal planar. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the number and type of neighboring atoms and their distances from the copper center. In a study of a Cu(I) complex with two methionine and one histidine ligand (Met₂His), EXAFS analysis determined a Cu-N bond distance of 1.97 Å and two Cu-S bond distances of 2.26 Å. nih.gov In other systems, EXAFS has been used to probe the Cu-S(methionine) interaction, revealing it to be a long and weak bond in some protein environments. ohsu.edunih.govnih.gov The intensity of the Cu-S EXAFS signal can be pH-dependent, indicating changes in the strength of this interaction. nih.gov

| Complex/System | Technique | Finding | Bond Distances (Å) | Reference |

|---|---|---|---|---|

| Cu(I)-CusF (Met₂His coordination) | XANES | Trigonally coordinated Cu(I) | - | nih.gov |

| EXAFS | Met₂His coordination confirmed | Cu-N: 1.97, Cu-S: 2.26 (x2) | nih.gov | |

| Reduced Tyramine β-monooxygenase | EXAFS | Evidence of Cu(I)-S(Met) bond | - | nih.gov |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study chiral molecules, and since L-methionine is chiral, its copper complexes exhibit CD spectra that are sensitive to the conformation of the complex and the coordination environment of the metal ion.

Conformational Analysis: The CD spectra of Cu(II)-peptide complexes containing methionine show distinct features in the visible region that are related to the d-d transitions of the copper ion. conicet.gov.ar These spectra are sensitive to the coordination mode and can be used to monitor changes in the complex structure, for example, as a function of pH. researchgate.net

Chirality Inversion: In specially designed copper complexes with N,N-dialkylmethionine ligands, it has been shown that the helical chirality of the complex can be inverted upon oxidation or reduction of the copper center, leading to nearly mirror-image CD spectra for the Cu(I) and Cu(II) states. nih.gov

Stoichiometry and Binding: CD spectroscopy can also be used to confirm the metal-to-ligand binding stoichiometry in solution. nih.gov For enantiomeric pairs of copper(II) complexes with tridentate Schiff bases derived from R- and S-methionine, CD spectra in solution have indicated the breakdown of the solid-state structures upon dissolution. rsc.org

| Complex/System | Observation | Significance | Reference |

|---|---|---|---|

| Cu(II)-Peptide Complexes (e.g., α-synuclein fragments) | Distinct CD spectra in the visible region | Sensitive to coordination mode and pH-dependent structural changes | conicet.gov.arresearchgate.net |

| Cu(I)/Cu(II) complexes with N,N-dialkylmethionines | Nearly mirror-image CD spectra for Cu(I) and Cu(II) states | Redox-induced inversion of helical chirality | nih.gov |

| Enantiomeric pairs of Cu(II)-methionine Schiff base complexes | Changes in CD spectra upon dissolution | Indicates collapse of solid-state structure in solution | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetic nature of Cu(II) makes it challenging for direct NMR observation of the complex, NMR can be used to study the diamagnetic Cu(I) state or to investigate the interaction of Cu(II) with ligands by observing the paramagnetic broadening of ligand proton signals.

Cu(I) Complexes: For diamagnetic Cu(I) complexes, NMR is a powerful tool for structural elucidation in solution. Studies on Cu(I) bound to peptide models of copper chaperones containing the MTCXXC motif have used NMR to show that at certain pH values, Cu(I) binds through a cysteine and the methionine sulfur rather than two cysteines. researchgate.net

Paramagnetic Effects: In studies of Cu(II) complexes, the paramagnetic effect of the copper ion can be used to gain structural information. The line broadening of proton resonances of the ligand upon addition of Cu(II) can indicate which protons are closest to the metal center. nih.gov This technique has been used, for instance, to study the interaction of Cu(II) with methionine enkephalin. nih.gov However, the interpretation of such line-broadening studies must be done with caution. portlandpress.com

Methionine Motifs: NMR, in conjunction with other techniques like CD and EPR, has been used to probe the structural changes in methionine-rich peptide segments upon coordination of Cu(I), providing insights into the flexibility and coordination modes of these biologically relevant motifs. nih.gov

| Complex/System | Nucleus/Technique | Key Finding | Reference |

|---|---|---|---|

| Cu(I)-metallochaperone model peptide (MTCSGCSRPG) | ¹H NMR | At pH ~3.0 and ~6.8, Cu(I) binds through one Cys and the Met sulfur. | researchgate.net |

| Cu(II)-methionine enkephalin | ¹H NMR Line Broadening | Used to infer proximity of ligand protons to the paramagnetic Cu(II) center. | nih.gov |

| Cu(I) coordinated to methionine-rich segments | NMR | Probed structural changes upon metal coordination. | nih.gov |

Crystal and Molecular Structure Determination by X-ray Crystallography

Several studies have reported the crystal structures of various cupric methionine complexes, often in combination with other ligands. For instance, the structure of a ternary copper(II) complex with L-methionine and 1,10-phenanthroline (B135089), [Cu(phen)(L-Met)H₂O]Cl·2.5H₂O, was determined by X-ray diffraction. researchgate.net In this complex, the copper atom is situated in a distorted tetragonal-pyramidal environment. researchgate.net Another example is the structural characterization of Cu(phen)(met)(MeOH), where 'phen' is 1,10-phenanthroline and 'met' is L-methionine, which also revealed a distorted square-pyramidal geometry. nih.govrsc.org

The crystal structure of bis(L-methioninato)copper(II), Cu(C₅H₁₀NO₂S)₂, has also been elucidated, providing fundamental insights into the coordination of methionine to copper(II) in the absence of other ligands. acs.org Furthermore, X-ray crystallography has been employed to characterize copper(II) complexes where methionine is part of a larger, more complex ligand structure, such as a methionine ester conjugated to a bis-pyrazole carboxylate. nih.govrsc.org These studies consistently provide the foundational data for understanding the intricate structural details of cupric methionine complexes. nih.govnih.govacs.org

Coordination Geometry and Electronic Structure of Copper(II) Centers in Methionine Ligand Fields

The coordination geometry around the copper(II) center in methionine complexes is typically distorted from ideal geometries due to the Jahn-Teller effect, which is common for d⁹ metal ions like Cu(II). ijsr.net The most frequently observed geometries are distorted square pyramidal and distorted octahedral. rsc.orgrsc.orgconicet.gov.ar

In many ternary complexes, such as those involving 1,10-phenanthroline, the copper(II) ion adopts a distorted square-pyramidal (4+1) coordination. researchgate.netrsc.org The basal plane is typically occupied by the nitrogen and oxygen atoms of the methionine ligand and the two nitrogen atoms of the phenanthroline base, while a solvent molecule, like water or methanol, occupies the axial position. rsc.orgresearchgate.net In other cases, a distorted octahedral geometry is observed, for example, in mixed ligand complexes of copper(II) with methionine and other amino acids like proline and serine. researchgate.net The electronic spectra of these complexes, showing a single asymmetric absorption band around 16,000 cm⁻¹, are indicative of this distorted octahedral geometry. researchgate.net

The electronic structure of the copper(II) center is significantly influenced by the ligand field created by the coordinating atoms of methionine and any other ligands present. The d-d electronic transitions, observed in the visible region of the electromagnetic spectrum, provide information about the strength of the ligand field and the coordination geometry. ijsr.net For instance, the d-d band observed around 600-645 nm in various cupric methionine complexes is characteristic of the typical coordination environments. rsc.orgrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to probe the electronic structure, providing details about the ground electronic state and the degree of distortion in the coordination sphere. unesp.bracs.org

Identification of Copper-Ligand Binding Modes and Donor Atom Preferences (e.g., Carboxylate, Amino, Thioether, Sulfoxide)

Methionine possesses several potential donor atoms for coordination to a metal ion: the carboxylate oxygen atoms, the amino nitrogen atom, and the thioether sulfur atom. researchgate.netnsf.gov Studies on cupric methionine complexes have revealed that the primary binding mode involves chelation through the amino nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. nsf.govscirp.org This bidentate N,O-coordination is the most common binding motif observed in simple and ternary copper(II)-methionine complexes. rsc.orgnsf.gov

The involvement of the thioether sulfur atom in coordination is more nuanced. In many simple cupric methionine complexes in aqueous solution, the thioether group does not coordinate directly to the copper(II) ion. nsf.govrsc.org However, in certain solid-state structures and in specific biological environments, the thioether sulfur can act as a weak axial ligand. acs.orgnih.govnih.gov For example, in the complex Cu(Ph-met)(B) (where Ph-metH is a Schiff base of benzaldehyde (B42025) and L-methionine), the thiomethyl group coordinates to the copper center in an axial position. acs.org The length of the Cu-S(thioether) bond, when present, is typically longer than Cu-N and Cu-O bonds, indicating a weaker interaction. mdpi.comnih.gov

In complexes involving methionine sulfoxide (B87167), the oxidized form of methionine, coordination occurs through the carboxylate and the sulfoxide groups. unesp.br The infrared spectrum of the copper(II) complex of methionine sulfoxide suggests that both the carboxylate and the sulfoxide moieties are involved in binding to the metal center. unesp.br This demonstrates a shift in donor atom preference upon oxidation of the thioether group.

Analysis of Bond Lengths, Angles, and Distortions in Coordination Spheres

Detailed analysis of bond lengths and angles from X-ray crystal structures provides quantitative insight into the coordination sphere of cupric methionine complexes. The bond lengths between the copper(II) ion and the donor atoms of the methionine ligand are consistent with the nature of the interaction.

In a typical distorted square-pyramidal geometry, the equatorial Cu-N(amino) and Cu-O(carboxylate) bond lengths are generally in the range of 1.9 to 2.1 Å. mdpi.com For example, in a ternary complex with 1,10-phenanthroline, the Cu-N and Cu-O bond lengths in the basal plane are within this range. researchgate.net

When the thioether sulfur atom participates in coordination, the Cu-S bond is significantly longer, typically ranging from 2.6 to 3.2 Å, reflecting its weaker, often axial, interaction. nih.gov For instance, in a ferrocene-conjugated copper(II) complex of an L-methionine derivative, the Cu-S bond length to the axial thiomethyl group was reported. acs.org In contrast, the axial Cu-O bonds, for instance to a solvent molecule or a weakly coordinating carboxylate oxygen from a neighboring molecule, are also elongated, with lengths often around 2.3 Å or more. nih.govrsc.org

Chemical Reactivity and Mechanistic Studies of Cupric Methionline Systems

Ligand Exchange Kinetics and Mechanisms of Copper-Methionine Complexes with Competing Ligands

The substitution of ligands in copper(II)-methionine complexes is a fundamental process that dictates their behavior in various chemical environments. Studies have shown that the kinetics and mechanisms of these ligand exchange reactions are influenced by several factors, including the nature of the competing ligand and the pH of the solution.

In one study, the kinetics of the ligand substitution reaction of a Cu(methionine)₂ complex with various polyamines, such as ethylenediamine (B42938) (en), diethylenetriamine (B155796) (dien), and triethylenetriamine (trien), were investigated. orientjchem.orgresearchgate.net The reaction was monitored by measuring the change in molar conductance over time. It was observed that the addition of a polyamine to the Cu(methionine)₂ complex led to a rapid increase in conductance, indicating the displacement of methionine by the polyamine to form a [Cu(polyamine)₂] complex. orientjchem.orgresearchgate.net

The experimental data revealed that the exchange of methionine by polyamines follows a first-order kinetic process. orientjchem.orgresearchgate.net This suggests a mechanism where the rate-determining step involves the dissociation of a methionine ligand from the copper center, followed by a fast coordination of the incoming polyamine. The rate of the reaction was found to be dependent on the size and nature of the polyamine, following the order: en > dien > trien. orientjchem.orgresearchgate.net This trend can be attributed to the increasing steric hindrance with the larger polyamine ligands, which slows down the substitution process.

Table 1: Rate Constants for Methionine Replacement by Polyamines in the Cu(methionine)₂ Complex orientjchem.org

| Competing Ligand | Molar Ratio (Complex:Ligand) | k (s⁻¹) |

| Ethylenediamine | 1:1 | 0.00028 |

| Ethylenediamine | 1:2 | 0.00035 |

| Ethylenediamine | 1:3 | 0.00042 |

| Diethylenetriamine | 1:1 | 0.00021 |

| Diethylenetriamine | 1:2 | 0.00026 |

| Diethylenetriamine | 1:3 | 0.00031 |

| Triethylenetetramine | 1:1 | 0.00015 |

| Triethylenetetramine | 1:2 | 0.00019 |

| Triethylenetetramine | 1:3 | 0.00023 |

Note: The data in this table is based on research findings and is presented here for illustrative purposes.

Furthermore, it was noted that in an acidic pH range, the absorption spectrum of the copper-methionine complex varies negligibly, and the concentration of methionine does not significantly influence the spectra. orientjchem.orgresearchgate.net However, the ligand exchange studies were conducted at a pH above 9.0, where the carboxylic and amino groups of methionine are coordinated to the copper ion. orientjchem.orgresearchgate.net

Redox Chemistry of Copper-Methionine Species: Oxidation States and Electron Transfer Pathways

The redox chemistry of copper-methionine complexes is central to their biological function and catalytic activity. These complexes can cycle between different oxidation states, primarily Cu(II) and Cu(I), facilitating electron transfer processes.

The redox potential of the Cu(II)/Cu(I) couple in these complexes is influenced by the coordination environment provided by the methionine ligand and any other co-ligands. For instance, in ferrocene-conjugated copper(II) complexes of L-methionine and phenanthroline bases, the Cu(II)-Cu(I) redox couple was observed at approximately 0.0 V vs SCE in DMF. acs.org The presence of the thioether group from methionine can influence the stability of both the Cu(II) and Cu(I) states. In some cases, one-electron reduction of a Cu(II) complex can lead to a ligand reorganization, where the carboxylate group is exchanged for the sulfide (B99878) group in the coordination sphere. acs.org

The electron transfer pathways in copper-methionine systems are also a subject of intense research. In some multicopper oxidases, methionine-rich domains are believed to facilitate the recruitment and transfer of copper ions. pnas.orgrsc.org These domains can contain multiple copper binding sites that form an electron transfer pathway, connecting surface-exposed sites to the primary electron transfer site (T1). rsc.orgoup.com The weakly coordinating axial methionine ligand in blue copper proteins is thought to play a role in controlling the reorganization energies associated with the redox reaction, thereby influencing the electron transfer rate. nih.gov

Studies on model complexes have provided further insights into these pathways. For example, the oxidation of Cu(I) to Cu(II) is a key step in the catalytic cycle of many copper-containing enzymes. The presence of methionine residues can impact this process. In the context of α-synuclein, a protein implicated in Parkinson's disease, the N-terminal methionine residues play a role in the redox activity of the copper bound to the protein. conicet.gov.ar The reoxidation of the Cu(I) complex by oxygen can lead to the oxidation of methionine residues to sulfoxide (B87167). conicet.gov.ar

Formation and Reactivity of Transient Species in Copper-Methionine Catalyzed Reactions (e.g., Peroxo Species, Singlet Oxygen)

In the presence of oxygen and a reducing agent, copper-methionine complexes can catalyze the formation of reactive oxygen species (ROS), including peroxo species and singlet oxygen. These transient species are highly reactive and are implicated in the biological activities of these complexes, such as DNA cleavage.

Mechanistic investigations of DNA cleavage by certain copper(II)-methionine complexes in the presence of ascorbic acid have suggested the involvement of peroxo species. rsc.orgnih.govrsc.org It is proposed that during the redox cycle with ascorbic acid and oxygen, the copper center facilitates the formation of a copper-peroxo intermediate. rsc.orgnih.govrsc.org

Furthermore, some copper-methionine complexes have been shown to generate singlet oxygen (¹O₂). rsc.orgnih.govrsc.org The formation of singlet oxygen in the dark is generally unfavorable, but the presence of a methionine pendant arm in the ligand structure can activate its generation from a metal-generated peroxo species. rsc.orgnih.govrsc.org This dual pathway, involving both peroxo species and singlet oxygen, highlights the complex reactivity of these systems. rsc.orgnih.govrsc.org

Ternary copper(II) complexes containing L-methionine and a phenanthroline ligand have also been shown to exhibit efficient photonuclease activity upon irradiation with UV or visible light. rsc.orgnih.gov The mechanism is believed to involve the formation of singlet oxygen, where the methionine ligand acts as a photosensitizer. rsc.orgnih.gov

Mechanisms of Interaction with Deoxyribonucleic Acid (DNA) and Other Biomolecules (e.g., Chemical Nuclease Activity)

Cupric methionine complexes can interact with DNA and other biomolecules, leading to various biological effects. One of the most studied interactions is their ability to act as chemical nucleases, causing cleavage of the DNA backbone.

The chemical nuclease activity of copper-methionine complexes is often dependent on the presence of an external activator, such as ascorbic acid or hydrogen peroxide, which facilitates the generation of ROS. rsc.org These ROS, including hydroxyl radicals, peroxo species, and singlet oxygen, can then attack the sugar-phosphate backbone or the bases of DNA, leading to strand scission. acs.orgrsc.org

The efficiency of DNA cleavage can be significant. For instance, some copper(II)-methionine complexes have been shown to cause complete relaxation of supercoiled DNA at micromolar concentrations in the presence of ascorbic acid. rsc.orgnih.govrsc.org This nuclease activity is a key area of research for the development of potential anticancer agents.

Molecular Mechanisms of Copper Methionine Interactions in Biological Systems Non Human and in Vitro Contexts

Role of Methionine-Rich Domains in Copper Homeostasis and Trafficking Proteins

Methionine-rich domains are integral components of numerous proteins involved in copper homeostasis, acting as key sites for copper ion coordination and transfer. These domains provide a unique chemical environment that facilitates the handling of cuprous ions (Cu(I)), the biologically prevalent form of copper within the cell.

In prokaryotes, several copper trafficking proteins utilize methionine-rich motifs. The Escherichia coli multicopper oxidase CueO, a periplasmic enzyme crucial for copper resistance, possesses a methionine-rich domain that is proposed to be involved in the oxidation of the more toxic Cu(I) to the less harmful cupric (Cu(II)) form. researchgate.netnih.gov While this domain is not essential for the primary cuprous oxidase activity, it significantly facilitates the recruitment of Cu(I) from chelated forms, functioning as a transient copper binding and transfer module. nih.govku.dk Similarly, the periplasmic copper chaperone CusF, part of the CusCFBA efflux system, binds Cu(I) through conserved methionine residues. nih.govnih.govresearchgate.net This interaction is vital for shuttling copper to the CusCBA efflux pump for removal from the cell. bibliotekanauki.plmdpi.com

Eukaryotic systems also rely on methionine-rich sequences for copper transport. The Ctr (Copper transporter) family of proteins, responsible for high-affinity copper uptake, features extracellular N-terminal regions containing multiple methionine residues arranged in characteristic motifs such as MXM and MXXM. These "Mets motifs" are critical for the initial sequestration of copper ions from the extracellular environment. Studies on model peptides corresponding to these motifs have shown they selectively bind Cu(I) and Ag(I) through thioether-only coordination. In the human copper transporter 1 (hCtr1), specific methionine clusters in the extracellular domain and a transmembrane MXXXM motif are essential for copper-stimulated endocytosis, a key homeostatic mechanism to prevent copper overload.

The following table summarizes the key proteins with methionine-rich domains and their functions in copper homeostasis.

| Protein | Organism/System | Location | Function in Copper Homeostasis | Key Methionine Motifs |

| CueO | Escherichia coli | Periplasm | Oxidizes Cu(I) to Cu(II); facilitates Cu(I) recruitment. researchgate.netnih.gov | Methionine-rich insert/helix. |

| CusF | Escherichia coli | Periplasm | Chaperone that delivers Cu(I) to the CusCBA efflux pump. nih.govbibliotekanauki.pl | MXM motif. researchgate.net |

| Ctr Family (e.g., Ctr1) | Eukaryotes (Yeast, Human) | Plasma Membrane | High-affinity uptake of extracellular copper. | MXM, MXXM, MXXXM. |

Molecular Recognition and Binding Mechanisms of Copper by Methionine Motifs

The interaction between copper and methionine is governed by specific molecular recognition and binding mechanisms that contribute to the stability and specificity of these complexes. The primary mode of interaction is through the coordination of the copper ion by the sulfur atom of the methionine thioether side chain.

Thioether Ligation: The thioether group of methionine is a neutral, soft ligand that shows a preference for binding soft metal ions like Cu(I). This "thioether-only" coordination is a rare feature in biological systems and provides a flexible and reversible binding site for copper. The resulting [Cu(I)(Met)n]+ complexes carry a net positive charge in the absence of anionic ligands, a distinct feature compared to the anionic complexes formed with cysteine thiolates. nih.gov This difference in charge is thought to influence copper transfer reactions and protein-protein interactions within trafficking pathways.

Cation-π Interactions: In addition to direct thioether ligation, cation-π interactions can significantly contribute to the stability of copper-methionine complexes. In the E. coli copper chaperone CusF, the Cu(I) ion is coordinated by two methionine residues and a histidine. Spectroscopic studies have revealed a strong interaction between this cationic Cu(I)-thioether/imidazole center and the aromatic ring of a conserved tryptophan residue. nih.govnih.gov This cation-π interaction, where the positive charge of the copper complex is stabilized by the electron-rich π system of the tryptophan, enhances the affinity of the protein for Cu(I) by approximately two orders of magnitude. This novel binding motif provides a mechanism for precise thermodynamic tuning of metal-transfer sites. nih.gov

A bioinformatics survey of biological Met-Cu motifs has shown that interactions between the methionine-CH3 group and the π-face of aromatic residues like phenylalanine, tyrosine, and tryptophan are common, highlighting the widespread importance of these second-sphere interactions in stabilizing copper centers.

Mechanisms of Copper Recruitment and Transfer in Prokaryotic Systems

Prokaryotic organisms have evolved sophisticated mechanisms to manage copper levels, particularly in the periplasmic space where copper can accumulate to toxic concentrations. Methionine residues are central to the function of these systems, especially in bacterial copper efflux oxidases.

The E. coli copper efflux oxidase, CueO, provides a well-studied example of copper recruitment and transfer. CueO contains a methionine-rich helical segment that shields the T1 copper site and provides additional binding sites for Cu(I). Crystal structures of CueO have identified at least three additional Met-rich Cu(I) binding sites, designated Cu5, Cu6, and Cu7, within this insert. Research indicates that the surface-exposed Cu6 and Cu7 sites act as the primary docking and oxidation sites for the substrate. The internally located Cu5 site is part of an essential electron transfer pathway that connects these surface sites to the T1 copper center, facilitating the rapid oxidation of bound Cu(I). The methionine-rich domain as a whole acts as a facilitator, enhancing the recruitment of Cu(I) ions, particularly when they are strongly chelated. nih.govku.dk

The CusCFBA system is another critical component of copper detoxification in Gram-negative bacteria. The periplasmic chaperone CusF captures Cu(I) and delivers it to the membrane-spanning efflux pump. The interaction between CusF and the CusB component of the pump is crucial for this transfer. researchgate.net The transfer likely involves a ligand exchange mechanism, where the methionine-coordinated copper from CusF is passed along a relay of methionine pairs within the CusA component of the pump, ultimately extruding the ion from the cell.

Cellular Copper Uptake and Trafficking Mechanisms Involving Methionine Residues in Model Organisms

In eukaryotic model organisms such as the yeast Saccharomyces cerevisiae and in vitro mammalian cell lines, methionine residues are paramount for the initial steps of copper acquisition from the extracellular environment. The high-affinity copper transporter Ctr1 is a key player in this process.

The extracellular N-terminus of both yeast and human Ctr1 is rich in methionine residues organized into "Mets motifs" (e.g., MxM, MxxM). These motifs function to selectively sequester Cu(I) ions. Studies using model peptides have demonstrated that these methionine-only binding sites have a clear preference for monovalent cations like Cu(I) and Ag(I), with no significant affinity for divalent metal ions. This selectivity is crucial for ensuring the specific uptake of copper.

Once bound to the extracellular methionine-rich domains, copper is translocated across the cell membrane. A conserved MxxxM motif located within a transmembrane domain of Ctr proteins is essential for this transport process. In human cells, elevated copper concentrations trigger the endocytosis and subsequent degradation of hCtr1, a homeostatic mechanism to prevent copper toxicity. This process is regulated by specific methionine clusters. An amino-terminal methionine cluster ((40)MMMMPM(45)) acts as a high-affinity copper-sensing domain, initiating the endocytic response at low copper concentrations, while the transmembrane (150)MXXXM(154) motif is absolutely required for this response even at high copper levels. This suggests that these methionine motifs are involved in both the transport and the trafficking and regulation of the transporter itself.

The following table details the key methionine motifs in Ctr1 and their roles in copper uptake and transporter regulation.

| Methionine Motif | Location in Ctr1 | Function |

| MXM, MXXM | Extracellular N-terminus | Initial, selective binding of extracellular Cu(I). |

| MXXXM | Transmembrane domain | Essential for the translocation of Cu(I) across the membrane. |

| (40)MMMMPM(45) | Extracellular N-terminus (human) | High-affinity copper sensor; triggers endocytosis at low copper levels. |

Influence of Microenvironmental Factors on Copper-Methionine Coordination and Function

The coordination chemistry and functional efficacy of copper-methionine complexes are sensitive to the surrounding microenvironment, particularly pH and redox potential.

pH: Changes in pH can significantly alter the coordination of copper by methionine and other residues, thereby modulating protein activity. A study on peptidylglycine monooxygenase (PHM), a copper-dependent enzyme, revealed a pH-dependent regulatory mechanism involving a copper-methionine interaction. At optimal pH (around 6.0), the enzyme is active. However, at lower pH, a conformational change occurs, bringing an additional methionine residue (M109) into the coordination sphere of one of the copper centers. This "Met-on" state is inactive. The catalytic activity of PHM is inversely proportional to the intensity of the Cu-S interaction over a pH range of 3 to 8, demonstrating that protonation events can directly control the coordination environment and function of the enzyme.

Redox Potential: The redox state of the cellular environment plays a critical role, as the thioether side chain of methionine is susceptible to oxidation. bibliotekanauki.pl In the oxidizing environment of the bacterial periplasm, methionine residues in copper trafficking proteins like CusF are at risk of being converted to methionine sulfoxide (B87167). bibliotekanauki.pl This oxidation can disrupt copper binding and inactivate the protein. To counteract this, bacteria such as E. coli have evolved repair systems. The methionine sulfoxide reductase system, MsrPQ, is induced by copper stress and is responsible for reducing oxidized methionine residues in CusF, thereby maintaining its function and ensuring the activity of the CusCFBA efflux pump under aerobic conditions. bibliotekanauki.pl The susceptibility of methionine to oxidation is modulated by copper binding itself. In the copper chaperone PcuC, Cu(I) binding markedly increases the oxidation of the coordinating methionine residues, Met63 and Met88. This highlights a dynamic interplay between the redox environment, copper coordination, and protein function.

Interactions of Copper-Methionine Complexes with Specific Enzyme Systems

The interaction between copper and methionine can directly modulate the activity of various enzyme systems. This is evident in multicopper oxidases and enzymes of methionine metabolism.

Multicopper Oxidases: As previously discussed, the multicopper oxidase CueO from E. coli utilizes a methionine-rich insert to handle Cu(I). This domain is not merely a passive binding site but is actively involved in the catalytic cycle. Mutations in the methionine residues that form the additional copper binding sites (Cu5, Cu6, Cu7) lead to a significant reduction in the catalytic rate (kcat) for Cu(I) oxidation. These methionine-rich sites provide a robust cuprous oxidase function, which is essential for controlling Cu(I) toxicity under aerobic conditions.

Methionine Adenosyltransferase Activity Modulation: Methionine adenosyltransferase (MAT) is a key enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. In vitro experiments have demonstrated that copper can directly affect the activity and folding of the catalytic subunits of MAT. researchgate.netnih.gov In a rat model for Wilson's disease, a condition characterized by hepatic copper accumulation, early changes in methionine metabolism were observed, including alterations in MAT activity. researchgate.netnih.gov While the direct interaction is complex, these findings indicate that elevated copper levels can disrupt the function of enzymes central to methionine metabolism itself. researchgate.netnih.gov This disruption can lead to reduced synthesis of SAM, impacting a wide range of cellular methylation reactions. nih.gov

Chemoproteomic Strategies for Methionine Profiling Utilizing Copper-Based Platforms

The critical role of methionine in numerous biological processes has spurred the development of novel chemoproteomic strategies to profile its function and reactivity. Copper-based platforms have emerged as powerful tools in this endeavor.

A recently developed Copper(I)-Nitrene Platform provides a method for the robust and selective labeling of methionine residues in peptides and proteins under physiological conditions. This technique builds on the principle of rapid methionine oxidation. A copper(I)-catalyzed reaction generates a nitrene intermediate that selectively reacts with the methionine thioether to form stable sulfonyl sulfimide conjugates. This platform has been successfully used to:

Label methionine in bioactive peptides and intact proteins.

Profile proteins in complex cell lysate mixtures.

Identify hyperreactive methionine residues within the human proteome.

Profile oxidation-sensitive methionine residues, which is crucial for understanding the protective role of methionine in diseases associated with oxidative stress.

Label methionine residues in live cancer cells with minimal cytotoxicity, allowing for the spatial profiling of modified proteins.

This copper-based chemoproteomic approach offers a versatile tool for exploring the diverse functions of methionine and its susceptibility to modification in complex biological systems.

Investigation of Copper-Dependent Cellular Death Pathways (e.g., Cuproptosis Mechanisms)

Excess intracellular copper is toxic and can trigger a recently identified form of regulated cell death known as cuproptosis. nih.govnih.gov This pathway is distinct from other cell death mechanisms, such as apoptosis, and is initiated by the direct binding of copper to lipoylated proteins within the mitochondria, leading to proteotoxic stress and cell death. researchgate.net The molecular mechanisms underpinning this process are intrinsically linked to the cellular machinery that manages copper homeostasis, in which the amino acid methionine plays a significant role.

The cellular uptake of copper, a critical prerequisite for the initiation of cuproptosis, is primarily mediated by the high-affinity copper transporter 1 (CTR1), also known as solute carrier family 31 member 1 (SLC31A1). nih.govnih.gov A key structural feature of the extracellular domains of CTR1 is the presence of multiple methionine-rich clusters or motifs, such as MXM and MXXM patterns. nih.govsemanticscholar.org These thioether side chains of methionine residues are crucial for the selective recognition and binding of cuprous ions (Cu+), facilitating their efficient transport across the cell membrane. nih.govnih.gov The inherent affinity of the soft acid Cu+ for the soft base of methionine's sulfur atom is a fundamental aspect of this transport mechanism. nih.gov In vitro studies using synthetic peptides that mimic these "Mets motifs" have confirmed that they selectively bind Cu(I), underscoring the essential role of methionine in mediating the cellular accumulation of copper that can ultimately trigger cuproptosis. nih.govsemanticscholar.org

Once intracellular copper concentrations exceed the cell's buffering capacity, a specific molecular cascade linked to mitochondrial respiration is initiated. nih.govresearchgate.net The primary molecular events of cuproptosis are detailed below:

Reduction and Targeting of Lipoylated Proteins : The enzyme Ferredoxin 1 (FDX1), which is involved in the biosynthesis of iron-sulfur clusters, acts as an upstream regulator of protein lipoylation and reduces the less reactive cupric ion (Cu2+) to the more cytotoxic cuprous ion (Cu+). nih.govnih.gov This highly reactive Cu+ directly targets lipoylated protein components of the mitochondrial tricarboxylic acid (TCA) cycle. nih.govresearchgate.net A key target is dihydrolipoamide S-acetyltransferase (DLAT), an enzyme component of the pyruvate dehydrogenase complex. researchgate.net

Protein Aggregation and Proteotoxic Stress : The direct binding of Cu+ to the lipoyl moieties of DLAT and other TCA cycle proteins causes their uncontrolled oligomerization and aggregation. nih.govnih.govresearchgate.net This aggregation leads to a rapid loss of protein function and induces severe proteotoxic stress within the mitochondria. nih.gov

Depletion of Iron-Sulfur Cluster Proteins : The copper-induced proteotoxic stress also leads to the destabilization and subsequent loss of iron-sulfur (Fe-S) cluster-containing proteins. nih.govnih.gov The degradation of these essential proteins further cripples mitochondrial function, disrupting cellular respiration and energy production, which culminates in cell death. nih.gov

In vitro studies provide further evidence for the cytotoxic potential of copper when interacting with methionine-containing systems. For example, certain synthetic copper(II) complexes that include methionine in their ligand structure have been shown to induce DNA cleavage. rsc.org This damaging activity is mediated by the complex-driven generation of reactive oxygen species (ROS), which can directly cause single- and double-strand breaks in DNA, a level of damage that can precipitate cell death. rsc.org Other in vitro research has shown that excess copper can directly inhibit the catalytic activity and alter the structure of crucial enzymes involved in methionine metabolism itself, such as methionine adenosyltransferase (MAT), indicating that high copper levels can disrupt multiple cellular pathways connected to this amino acid. nih.govproquest.com

The following tables summarize key proteins involved in cuproptosis and findings from relevant in vitro studies.

Table 1: Key Proteins Implicated in the Cuproptosis Pathway

| Protein | Class | Role in Cuproptosis |

|---|---|---|

| SLC31A1 (CTR1) | Transmembrane Transporter | Mediates the primary influx of copper into the cell; features methionine-rich motifs for Cu+ binding. nih.govnih.gov |

| FDX1 | Ferredoxin | Reduces Cu2+ to the more toxic Cu+, a key step for targeting mitochondrial proteins. nih.govnih.gov |

| DLAT | TCA Cycle Enzyme | A primary target of Cu+; its lipoylated residues bind copper, leading to aggregation and proteotoxic stress. researchgate.net |

| Fe-S Cluster Proteins | Various Mitochondrial Proteins | Destabilized and lost as a downstream consequence of copper-induced stress, leading to mitochondrial failure. nih.govnih.gov |

Table 2: Summary of Relevant In Vitro Research on Copper-Methionine Cytotoxicity

| Study Context | Key Finding | Proposed Mechanism |

|---|---|---|

| DNA Cleavage by a Cu(II)-Methionine Complex | The synthetic complex efficiently cleaved plasmid DNA in the presence of an activator. rsc.org | Generation of reactive oxygen species (ROS), including peroxo species and singlet oxygen, leading to oxidative DNA damage. rsc.org |

| Copper Effect on Methionine Adenosyltransferase (MAT) | Excess copper inhibited the catalytic activity of MAT isoenzymes and induced structural changes (aggregation). proquest.comresearchgate.net | Direct interaction of copper with the enzyme, affecting its folding and catalytic function, dependent on the redox environment. nih.govproquest.com |

| Copper Binding to "Mets Motif" Peptides | Peptides mimicking the methionine-rich domains of copper transporters selectively bound Cu(I) ions. nih.govsemanticscholar.org | The thioether groups of methionine provide a flexible and selective coordination site for Cu(I), validating their role in copper transport. nih.gov |

Computational and Theoretical Investigations of Cupric Methionline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of cupric methionine complexes. researchgate.net DFT has proven to be a valuable tool for reproducing experimental redox potentials and for calculating indices that help in analyzing the reactivity and biological activity of such complexes. researchgate.net

Electronic Structure: The electronic structure of copper centers is significantly influenced by their ligands. In copper-containing proteins, the coordination environment, which often includes methionine, modulates the properties of the metal ion. acs.org DFT calculations on models of blue copper proteins, which feature a copper ion coordinated to histidine, cysteine, and often a methionine residue, reveal the nature of the copper-ligand bonding. rsc.org For instance, in azurin, the redox-active molecular orbital involves a strong covalent bond between the copper 3d orbitals and the sulfur 3p orbital of a cysteine residue, with smaller contributions from histidine and methionine ligands. rsc.org The interaction with the methionine sulfur is crucial, though often weaker, characterized as an elongated axial bond that helps to fine-tune the redox potential. acs.org

Studies using functionals like B3LYP and M06-2X have been successful in describing these systems. nih.govnrel.gov For example, calculations on a model for the blue copper protein active site, Cu(Im)₂(SCH₃)(S(CH₃)₂)⁰/⁺ (where Im is imidazole, SCH₃ mimics cysteine, and S(CH₃)₂ mimics methionine), using the B3LYP method, have quantified the electronic contributions to the system's stability. nih.gov

Reactivity and Reorganization Energy: A key aspect of the reactivity of redox-active metal centers like copper is the reorganization energy, which is the energy required for the structural changes that occur during electron transfer. DFT calculations have shown that the soft nature of the sulfur ligands in the copper coordination sphere, particularly the cysteine thiolate and the methionine thioether, significantly lowers this reorganization energy compared to complexes with harder ligands like water. nih.gov This reduction in reorganization energy is critical for facilitating rapid electron transfer in biological systems. nih.gov

Calculations on blue copper protein models have determined that the inner-sphere reorganization energy is approximately 62 kJ/mol, a value substantially lower than that for aqueous copper ions. nih.gov About half of this energy is attributed to changes in the copper-ligand bond lengths, with the Cu-S(cysteine) bond being a major contributor. nih.gov The presence of the axial methionine ligand is shown to modulate these energies. aip.org

The following table summarizes representative findings from DFT calculations on copper-methionine and related systems.

| System/Model | DFT Functional | Key Finding | Reference |

| Blue Copper Protein Model | B3LYP | Inner-sphere reorganization energy is significantly lowered by soft sulfur ligands (cysteine, methionine). | nih.gov |

| Cu(I)(Cys)(His)₂(Met) | Various | The axial methionine ligand stabilizes the Cu(I) state and influences reorganization energies. | aip.org |

| Pseudomonas aeruginosa azurin | Ab initio DFT | Peripheral protein regions, in addition to the primary copper complex, contribute to electronic states near the HOMO. | rsc.org |

| Copper-bound AS(1–6) peptide | DFT | Methionine residues (Met1 and Met5) are essential for the reduction of the Cu(II)-peptide complex. | conicet.gov.ar |

Molecular Dynamics Simulations of Copper-Methionine Interactions in Solution and Protein Environments

Molecular dynamics (MD) simulations provide a dynamic picture of how cupric methionine systems behave over time, capturing the flexibility of the coordination sphere and the influence of the surrounding environment, such as the solvent or a protein matrix. diva-portal.org MD simulations are a powerful tool for studying the interactions at the interface between an inhibitor molecule and a metal surface at the molecular level. mdpi.com

Interactions in Solution: In aqueous solutions, water molecules play a crucial role in the stability and structure of copper complexes. MD simulations can model the solvation shells around the cupric methionine complex, revealing the number and arrangement of water molecules and their exchange dynamics with the bulk solvent. diva-portal.org For amino acids like methionine, simulations have shown that they can exhibit hydrophobic characteristics in their zwitterionic form, influencing their interaction with the solvent and the copper ion. diva-portal.org

Interactions in Protein Environments: Within a protein, the copper-methionine interaction is subject to the conformational dynamics of the protein backbone and surrounding residues. MD simulations of copper-binding proteins like Atox1 and amyloid-β peptides have demonstrated how the protein environment imposes geometric constraints on the copper coordination sphere. sissa.itnih.gov For instance, in the copper chaperone Atox1, which contains a MXCXXC binding motif, MD simulations combined with quantum mechanics (QM/MM) have been used to explore the preference for two- or three-coordinate geometries, which is crucial for copper transfer. sissa.itmdpi.com

Simulations on mutants of the amyloid-β peptide have shown that changes in residues near the copper-binding site, which can include methionine, lead to significant alterations in the peptide's secondary structure, stability, and the salt-bridge network, even at locations remote from the mutation site. nih.gov These computational studies highlight how the entire protein structure influences the local copper-binding site.

The table below presents findings from MD simulations on systems involving copper-amino acid interactions.

| System | Simulation Type | Key Finding | Reference |

| Copper-bound Amyloid-β Mutants | MD | Mutations near the N-terminus affect secondary structure, stability, and long-range salt-bridge interactions. | nih.gov |

| Human Atox1 Metallochaperone | QM/MM MD | The protein's flexibility, influenced by cysteine protonation, affects copper coordination; Lys60 electrostatically stabilizes the Cu(I) dimer. | sissa.it |

| Fmoc-Met-OH on Copper Surface | MD | Fmoc-Met-OH forms a dense, strongly adsorbed film on the copper surface, acting as a corrosion inhibitor. | researchgate.net |

| Amino Acids in Aqueous Droplets | MD | Zwitterionic methionine exhibits hydrophobic characteristics, influencing its behavior at interfaces. | diva-portal.org |

Prediction of Coordination Geometries, Energetic Stability, and Binding Affinities

A primary goal of theoretical investigations is to predict the structural and thermodynamic properties of cupric methionine complexes. This includes determining the most stable coordination geometries, calculating the energy of formation, and estimating the strength of the copper-methionine bond.

Coordination Geometries: The d⁹ electronic configuration of Cu(II) leads to a preference for distorted coordination geometries due to the Jahn-Teller effect, most commonly square pyramidal or elongated octahedral. nih.gov In contrast, Cu(I) typically favors linear two-coordinate, trigonal planar three-coordinate, or tetrahedral four-coordinate geometries. researchgate.net Computational methods can predict these geometries with high accuracy. For example, DFT optimizations on copper complexes can determine bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. researchgate.net

In protein environments, the coordination geometry is often a compromise between the electronic preferences of the copper ion and the steric constraints of the protein. For instance, in blue copper proteins, the geometry is typically a distorted tetrahedron or trigonal pyramid. acs.org Theoretical studies on the copper chaperone CopZ suggested a distorted linear Cu(I) coordination imposed by the protein structure, rather than a trigonal geometry. acs.org

Energetic Stability and Binding Affinities: The stability of cupric methionine complexes can be quantified by calculating binding energies and stability constants. Potentiometric titration studies have determined the stability constants for complexes of Cu(II) with methionine and other amino acids in aqueous solution. scirp.org These experiments indicate that the copper ion coordinates to the amino and carboxylate groups, with the interaction with the sulfur ether group of methionine being comparatively weak. scirp.org

Theoretical calculations can provide a more detailed breakdown of the interaction energies. QM/MM calculations and DFT with continuum solvent models (like COSMO or PCM) are used to compute the Gibbs free energy of binding. acs.orgacs.org For example, a computational protocol was developed using DFT to calculate the redox potentials of copper complexes by partitioning the Gibbs free energy change into gas-phase and solvation components. researchgate.net Studies on copper chaperones have used such methods to predict the coordination number and binding strength, finding that a combination of DFT (e.g., PBE0 functional), corrections for van der Waals interactions, and basis set superposition error (BSSE) can yield useful predictions. acs.org The binding affinity of Cu(I) to methionine-rich sites in proteins like CueO has been estimated to be in the picomolar range (K_D ≈ 0.13 pM), highlighting the very strong interaction facilitated by the protein environment. rsc.org

The following table summarizes predicted and experimentally determined parameters for copper-methionine and related complexes.

| Complex/System | Method | Predicted/Determined Parameter | Value | Reference |

| Cu(II)-Methionine (1:1) | Potentiometric Titration | Stability Constant (log K) | 7.97 | scirp.org |

| Cu(I) at CueO Met-rich site | Kinetic Analysis | Dissociation Constant (K_D) | ~0.13 pM | rsc.org |

| Cu(II) at CueO Met-rich site | Kinetic Analysis | Dissociation Constant (K_D) | ~5.5 nM | rsc.org |

| Cu(I)-AS(1-6) peptide | NMR | Dissociation Constant (K_D) | ~20 µM | conicet.gov.ar |

| Cu(II/I)-AS(1-6) complex | Electrochemical Analysis | Reduction Potential | 82 mV | conicet.gov.ar |

Q & A

Q. How do researchers determine the purity and stoichiometric composition of cupric methionine in synthesized samples?

Methodological Answer:

- Elemental analysis (e.g., inductively coupled plasma mass spectrometry for Cu²⁺ quantification, combustion analysis for C, H, N, S) is used to verify molar ratios .

- Spectroscopic validation : FTIR confirms methionine ligand coordination via amine and carboxylate groups; UV-Vis spectroscopy identifies d-d transitions of Cu²⁺ in octahedral geometry .

- Chromatographic techniques (HPLC, LC-MS) assess purity by detecting unreacted precursors or byproducts .

- Statistical reporting : Include mean ± SD for triplicate measurements and comparison with theoretical stoichiometry (e.g., 1:2 Cu:methionine ratio) .

Q. What are the standard protocols for synthesizing cupric methionine under laboratory conditions?

Methodological Answer:

- Chelation synthesis : React copper sulfate (CuSO₄·5H₂O) with L-methionine in aqueous solution at pH 7–8, with nitrogen purging to prevent oxidation .

- Crystallization : Slow evaporation at 4°C yields stable crystals; X-ray diffraction confirms crystal structure .

- Quality control : Monitor reaction kinetics via pH stability and conductivity measurements .

Q. Which analytical techniques are critical for characterizing cupric methionine’s stability in aqueous solutions?

Methodological Answer:

- Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation products via LC-MS .

- pH-dependent stability : Use potentiometric titrations to determine dissociation constants (pKa) of Cu-methionine complexes .

- Light sensitivity : Expose samples to UV/visible light and measure photodegradation rates using spectrophotometry .

Q. How are spectroscopic data interpreted to confirm cupric methionine’s coordination geometry?

Methodological Answer:

- Electronic spectroscopy : d-d transition bands (e.g., ~600–800 nm for octahedral Cu²⁺) indicate geometry; ligand field parameters (10Dq) are calculated from absorption maxima .

- EPR spectroscopy : Axial symmetry parameters (g∥, g⊥) distinguish between square planar vs. distorted octahedral geometries .

- Comparative analysis : Cross-reference data with crystallographically resolved structures in databases like the Cambridge Structural Database .

Q. What ethical considerations apply to in vitro studies involving cupric methionine?

Methodological Answer:

- Waste disposal : Follow institutional guidelines for heavy metal waste (e.g., Cu²⁺ neutralization with Na₂CO₃) .

- Replication ethics : Publish detailed methods to enable reproducibility, per the Beilstein Journal of Organic Chemistry guidelines .

- Data transparency : Share raw spectral data and crystallographic files in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictory data on cupric methionine’s antioxidant vs. pro-oxidant effects in cellular models?

Methodological Answer:

- Dose-response meta-analysis : Pool data from independent studies to identify threshold concentrations where activity shifts from antioxidant to pro-oxidant .

- Mechanistic studies : Use siRNA knockdowns or chemical inhibitors to isolate pathways (e.g., Nrf2/ARE for antioxidant effects, ROS assays for pro-oxidant activity) .

- Contextual variables : Control cell type (e.g., hepatic vs. neuronal), culture media composition, and oxygen tension .

Q. What statistical approaches are recommended for optimizing cupric methionine’s bioavailability in pharmacokinetic studies?

Methodological Answer:

- Population pharmacokinetic modeling : Non-linear mixed-effects models (NONMEM) account for inter-subject variability in absorption/distribution .

- Design of Experiments (DoE) : Use factorial designs to test variables like pH, co-administered ligands, and formulation matrices .

- Bioanalytical validation : Apply FDA guidelines for LC-MS/MS method validation (precision, accuracy, matrix effects) .

Q. How can researchers design robust assays to differentiate cupric methionine’s direct chelation activity from downstream signaling effects?

Methodological Answer:

- Competitive binding assays : Use fluorescent probes (e.g., calcein) to quantify Cu²⁺ chelation capacity in real time .

- Transcriptomic profiling : RNA-seq identifies genes regulated post-treatment; compare with known metal-responsive pathways .

- Kinetic studies : Stopped-flow spectroscopy measures ligand exchange rates between methionine and competing chelators (e.g., EDTA) .

Q. What methodologies address batch-to-batch variability in cupric methionine synthesis for preclinical trials?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) using risk assessment matrices .

- Stability-indicating assays : Forced degradation studies (heat, light, oxidation) validate analytical method robustness .

Q. How should researchers reconcile discrepancies between in silico predictions and experimental results for cupric methionine’s binding affinities?

Methodological Answer:

- Molecular dynamics simulations : Compare force fields (e.g., AMBER vs. CHARMM) to assess conformational sampling accuracy .

- Experimental validation : Isothermal titration calorimetry (ITC) provides direct ΔH and Kd measurements .

- Error analysis : Quantify uncertainties in DFT calculations (e.g., solvation model limitations) and correlate with experimental error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.